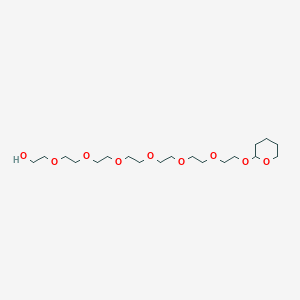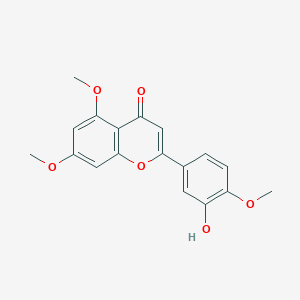
3'-Hydroxy-5,7,4'-trimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Hydroxy-5,7,4’-trimethoxyflavone can be synthesized through various chemical reactions involving the hydroxylation and methoxylation of flavonoid precursors . The specific synthetic routes and reaction conditions may vary, but typically involve the use of reagents such as methanol and catalysts to facilitate the methoxylation process .
Industrial Production Methods: Industrial production of 3’-Hydroxy-5,7,4’-trimethoxyflavone involves the extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-5,7,4’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3’-Hydroxy-5,7,4’-trimethoxyflavone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-5,7,4’-trimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins, by modulating signaling pathways like NF-κB.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by targeting specific proteins and enzymes involved in cancer cell growth.
Comparison with Similar Compounds
3’-Hydroxy-5,7,4’-trimethoxyflavone is compared with other similar flavonoids:
3’,5’-Dihydroxy-5,7,4’-trimethoxyflavone: This compound has additional hydroxyl groups, which may enhance its antioxidant activity.
5-Hydroxy-3’,4’,7-trimethoxyflavone: This compound has a similar structure but differs in the position of hydroxyl and methoxy groups, affecting its biological activity.
7,3’,4’-Tri-O-methylluteolin: This flavonoid has strong anti-inflammatory properties by inhibiting the release of inflammatory mediators.
These comparisons highlight the unique structural features and biological activities of 3’-Hydroxy-5,7,4’-trimethoxyflavone, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-16(23-3)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)12(19)6-10/h4-9,19H,1-3H3 |
InChI Key |
HJYKMYKZGICPGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


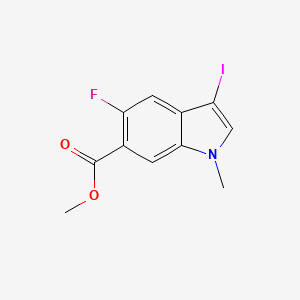

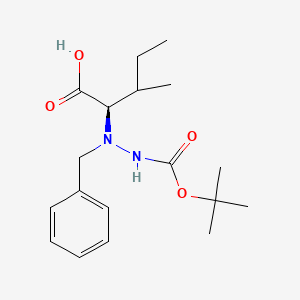

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
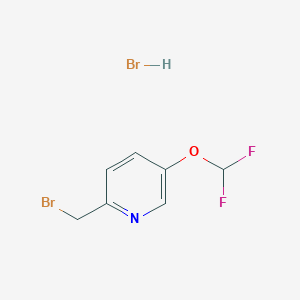
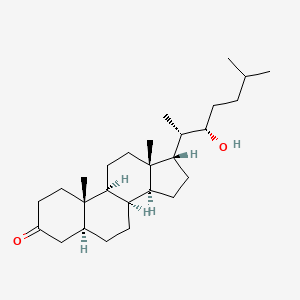
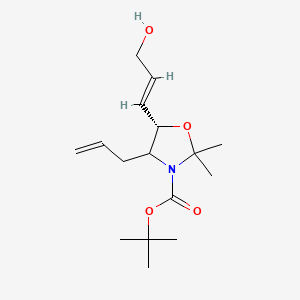
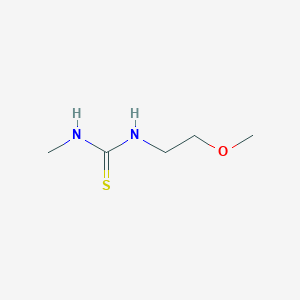
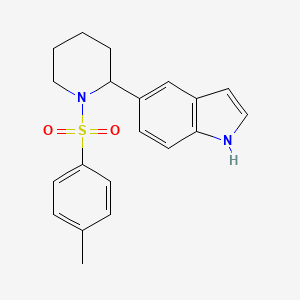
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)


